molecular formula C13H18O3 B13443699 alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol

alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol

Katalognummer: B13443699
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: VHXDPGVXSLNRPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol: is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a cyclobutyloxy group attached to a methoxy-benzenemethanol structure. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol typically involves the reaction of 4-methoxybenzyl alcohol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides, Amines

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol is utilized in various fields of scientific research due to its versatile chemical properties:

Wirkmechanismus

The mechanism of action of alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol involves its interaction with specific molecular targets and pathways within biological systems. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

  • alpha-[(Cyclopentyloxy)methyl]-4-methoxy-benzenemethanol
  • alpha-[(Cyclohexyloxy)methyl]-4-methoxy-benzenemethanol

Comparison: Compared to its analogs, alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol exhibits unique chemical properties due to the presence of the cyclobutyloxy group. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research applications .

Eigenschaften

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-cyclobutyloxy-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C13H18O3/c1-15-11-7-5-10(6-8-11)13(14)9-16-12-3-2-4-12/h5-8,12-14H,2-4,9H2,1H3

InChI-Schlüssel

VHXDPGVXSLNRPE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(COC2CCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.